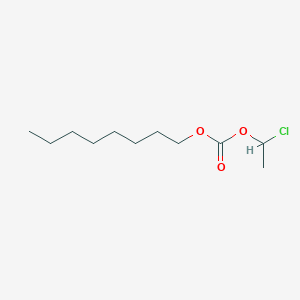

Octyl 1-chloroethyl carbonate

Description

Octyl 1-chloroethyl carbonate is an organocarbonate ester characterized by an octyl (C₈H₁₇) chain linked to a 1-chloroethyl group (Cl-CH₂CH₂-O-) via a carbonate bridge. Its molecular structure combines hydrophobic alkyl chains with a reactive chloroethyl substituent, making it a versatile compound in specialized applications such as gene delivery reagents and industrial additives .

Synthesis: The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 1-chloroethyl chloroformate with octanol under controlled conditions. This methodology aligns with protocols established for analogous compounds like 1-chloroethyl dodecyl carbonate, as described by Heyes et al. (2002) and Pierrat et al. (2013a) .

Properties

Molecular Formula |

C11H21ClO3 |

|---|---|

Molecular Weight |

236.73 g/mol |

IUPAC Name |

1-chloroethyl octyl carbonate |

InChI |

InChI=1S/C11H21ClO3/c1-3-4-5-6-7-8-9-14-11(13)15-10(2)12/h10H,3-9H2,1-2H3 |

InChI Key |

UWPISDYPHIOHLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)OC(C)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Decomposition Pathways

Octyl 1-chloroethyl carbonate is thermally unstable and undergoes decomposition, particularly under distillation or heating:

Pathway :

Key Observations :

-

Stability : Unlike chloroformates derived from chloral or bromal, which revert to aldehydes and phosgene upon heating, α-chloroethyl-derived carbonates decompose to chlorides and CO₂ .

-

Conditions : Atmospheric pressure distillation or prolonged heating accelerates decomposition .

Hydrolysis and Nucleophilic Substitution

The carbonate undergoes hydrolysis under basic or acidic conditions, releasing octanol and CO₂. Additionally, the chloroethyl group acts as a leaving group, enabling nucleophilic substitution.

Reaction with Nucleophiles

For example, fluoride ions can replace the chloroethyl group:

Reaction :

Key Details :

-

Catalyst : Crown ethers (e.g., 18-crown-6) enhance fluoride’s nucleophilicity .

-

Yield : High yields (e.g., 84% for BOC-F analogs) under optimized conditions .

Data Table: Reaction Conditions and Outcomes

Research Findings and Limitations

-

Stability : The chloroethyl group’s electron-withdrawing effect enhances nucleofugacity, enabling efficient substitution .

-

Selectivity : Unlike alkyl chloroformates, α-chloroethyl derivatives resist competing fragmentation, favoring controlled substitution .

-

Limitations : Decomposition risks during purification necessitate mild conditions.

While specific data for this compound is limited, analogs (e.g., ACE-OEt) demonstrate predictable reactivity, suggesting similar behavior for octyl derivatives . Further studies on octyl-specific stability and substitution kinetics would enhance its utility in drug delivery systems.

Comparison with Similar Compounds

1-Chloroethyl Dodecyl Carbonate

Chloromethyl Dodecyl Carbonate

- Structure : Substitutes the chloroethyl group with a chloromethyl (Cl-CH₂-O-) moiety.

- Reactivity : The chloromethyl group is more electrophilic, leading to faster hydrolysis compared to chloroethyl derivatives.

- Applications : Less stable in aqueous environments, limiting its utility in sustained-release formulations .

Octyl Carbonate

Other Octyl Derivatives (Octyl Benzene, Octyl Alcohol)

- Reactivity: Non-ester derivatives like octyl benzene (aryl-linked) and octyl alcohol (hydroxyl-terminated) exhibit lower reactivity than carbonate esters.

- Applications : Primarily used as solvents or surfactants rather than in reactive formulations .

Physical and Chemical Properties

Notes:

- Chloroethyl groups enhance reactivity, enabling alkylation or controlled degradation, whereas non-chlorinated carbonates prioritize stability .

- Longer alkyl chains (e.g., dodecyl vs. octyl) increase hydrophobicity, affecting solubility and biodistribution in drug delivery .

Q & A

Q. What are the standard synthetic routes for Octyl 1-chloroethyl carbonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via transesterification or carbonate alkylation. For example, transesterification using a solid double metal cyanide catalyst (e.g., Zn-Co cyanide) achieves moderate yields (~87%) under mild conditions (80–120°C, 4–6 hours). Catalyst stability and solvent-free systems are critical for minimizing side products like chlorinated esters . Key parameters include molar ratios (e.g., 1:1.2 alcohol-to-carbonate), temperature control (±2°C), and inert gas purging to avoid hydrolysis. Validate purity using GC-MS or NMR to detect residual intermediates.

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical matrices?

Methodological Answer: GC-MS/MS is the gold standard for trace-level detection. Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm) with a temperature gradient: 80°C (2 min) → 300°C at 20°C/min (hold 5 min). Optimize MRM transitions (e.g., m/z 207 → 149 for quantification) and validate linearity (R² > 0.998) across 0.1–10 ppm. Include internal standards like deuterated analogs to correct matrix effects in tablet formulations .

Q. How should researchers handle safety concerns related to genotoxic impurities in this compound?

Methodological Answer: Follow ICH M7 guidelines for genotoxic impurity control. Use QSAR tools to predict mutagenicity (e.g., Derek Nexus) and establish thresholds (<1.5 µg/day). For analytical validation, spike samples with 1-chloroethyl cyclohexyl carbonate (structurally analogous) at 0.1% w/w and confirm recovery rates (95–105%) via GC-MS/MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound using statistical modeling?

Methodological Answer: Employ Box-Behnken Design (BBD) to test variables: temperature (60–100°C), enzyme load (5–15% w/w), and stirring speed (200–600 rpm). For lipase-catalyzed systems (e.g., Novozym®435), response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10% enzyme, 400 rpm) with 92% yield. Validate model robustness via ANOVA (p < 0.05) and lack-of-fit tests .

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80°C |

| Enzyme Load | 5% | 15% | 10% |

| Stirring Speed | 200 rpm | 600 rpm | 400 rpm |

Q. How to resolve contradictory analytical data between GC-MS and HPLC for impurity profiling?

Methodological Answer: Cross-validate using orthogonal techniques:

- GC-MS/MS: Detects volatile impurities (e.g., chloroethyl derivatives) with high specificity.

- HPLC-UV/ELSD: Quantifies non-volatile degradation products (e.g., hydrolyzed carbonates). Calibrate both methods with certified reference materials and assess precision via inter-day RSD (<5%). For discrepancies, perform spiking experiments to identify co-eluting peaks or matrix interferences .

Q. What mechanistic insights explain the genotoxicity of chlorinated carbonate byproducts?

Methodological Answer: Chloroethyl esters undergo metabolic activation to form reactive episulfonium ions, which alkylate DNA bases (e.g., guanine N7). Use Ames test (+S9 metabolic activation) to confirm mutagenicity. Pair with computational docking studies to predict DNA adduct formation (e.g., using AutoDock Vina). Mitigate risks via process optimization (e.g., reducing chloride residues <50 ppm) .

Data Analysis & Reporting Guidelines

- Structural Confirmation: Report ¹H/¹³C NMR shifts (δ ppm) and FT-IR bands (e.g., C=O stretch at 1745 cm⁻¹). Compare with NIST Chemistry WebBook data for validation .

- Statistical Rigor: Use Grubbs’ test for outlier removal and report confidence intervals (95% CI) for kinetic parameters (e.g., kobs ± SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.